5-Bromo-2-(methylsulfonamido)benzoic acid is a compound of significant interest in medicinal chemistry and organic synthesis. It features a bromine atom and a methylsulfonamido group attached to a benzoic acid structure, which enhances its biological activity and solubility properties. The compound is classified under the category of benzoic acid derivatives, which are often utilized in pharmaceutical applications due to their diverse biological activities.
This compound can be synthesized through various methods, primarily involving the bromination of benzoic acid derivatives followed by sulfonamide formation. The synthesis techniques often utilize readily available reagents and solvents, making the process feasible for both laboratory and industrial scales.
5-Bromo-2-(methylsulfonamido)benzoic acid is classified as:
The synthesis of 5-bromo-2-(methylsulfonamido)benzoic acid typically involves three main steps:
A common synthetic route involves:
The compound can participate in various chemical reactions including:
For example, when treated with strong bases, the carboxylic acid can form salts that are more soluble in water, enhancing its applicability in biological systems .
The mechanism of action for 5-bromo-2-(methylsulfonamido)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group may mimic substrates or inhibitors in enzymatic pathways.
Research indicates that sulfonamide derivatives often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thus exhibiting antimicrobial properties .
5-Bromo-2-(methylsulfonamido)benzoic acid finds applications in:
5-Bromo-2-(methylsulfonamido)benzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at the para-position (C5) relative to the carboxylic acid group and a methylsulfonamido (mesylamido) group at the ortho-position (C2). Its systematic IUPAC name is 5-bromo-2-[(methylsulfonyl)amino]benzoic acid, unambiguously defining the substituent positions and bonding. The molecular formula is C₈H₈BrNO₄S, with a molecular weight of 294.12 g/mol [1] [2] [4].
The compound exhibits planar geometry in the benzene ring, with the carboxylic acid and sulfonamido groups introducing polarity. Key predicted physicochemical properties include:
Table 1: Key Identifiers and Properties
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1225713-29-0 |
Molecular Formula | C₈H₈BrNO₄S |
Molecular Weight | 294.12 g/mol |
IUPAC Name | 5-bromo-2-[(methylsulfonyl)amino]benzoic acid |
Synonyms | 5-Bromo-2-(methylsulfonamido)benzoic acid; Benzoic acid, 5-bromo-2-[(methylsulfonyl)amino]- |
Physical State | Yellow to brown solid |
Predicted pKa | 2.82 ± 0.36 |
The precise discovery date of 5-bromo-2-(methylsulfonamido)benzoic acid is not well-documented in public literature, reflecting its status as a synthetic intermediate rather than a terminal drug substance. Its emergence correlates with the early 21st-century exploration of brominated aromatic compounds for pharmaceutical applications, particularly in diabetes research. The compound gained significance post-2010 as a precursor to sodium-glucose cotransporter-2 (SGLT2) inhibitors, a novel class of antidiabetic agents [9].
Industrial scale-up methodologies were pioneered circa 2020–2022, with efforts focused on optimizing bromination and diazotization steps to improve yield and purity. A landmark achievement was the successful batch production of 70 kg of its structural analog, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating feasibility for manufacturing SGLT2 inhibitor intermediates [9]. This scalability underscored its transition from a laboratory-scale curiosity to a strategically important building block in medicinal chemistry.
This compound serves two primary roles: as a versatile synthon in organic synthesis and as a critical intermediate in drug discovery. Its molecular architecture combines three reactive handles:
In medicinal chemistry, it is a key precursor to SGLT2 inhibitors like canagliflozin analogs. These drugs treat diabetes by inhibiting renal glucose reabsorption. The bromine atom allows late-stage functionalization of the aromatic core, while the ortho-sulfonamido group enhances binding affinity to the SGLT2 protein target [9].
Table 2: Applications in Drug Synthesis
Role | Application Example | Significance |
---|---|---|
SGLT2 Inhibitor Precursor | Functionalization via Sandmeyer reaction or cross-coupling | Enables scalable production of antidiabetic agents |
Structural Scaffold | Incorporates bromoarene motifs in protease inhibitors | Provides sites for diversification via C-Br bond activation |
Chelating Agent | Coordinates metals via carboxylic acid and sulfonamido groups | Supports catalysis or metalloenzyme inhibition studies |
The compound’s synthetic utility is exemplified in industrial routes to SGLT2 intermediates. Traditional methods suffered from expensive starting materials and low yields in oxidation steps. In contrast, modern routes use dimethyl terephthalate as a low-cost starter, proceeding through nitration, hydrolysis, hydrogenation, esterification, and optimized bromination (using N-bromosuccinimide, NBS) to achieve a 24% total yield on multi-kilogram scales [9].
Table 3: Bromination Optimization for Synthesis
Brominating Agent | Equivalents | Temperature (°C) | Purity of Product (%) | Dibromo Impurity (%) |
---|---|---|---|---|
Br₂ | 1.0 | -20 to -10 | 92 | 1.1 |
NBS | 1.0 | 20–30 | 92 | 3.4 |
NBS | 1.22 | 0–10 | 96 | 1.8 |
Source: Adapted from industrial process optimization data [9]
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9